molecular formula C18H20O2 B12424358 Diethylstilbestrol-d3

Diethylstilbestrol-d3

Cat. No.: B12424358
M. Wt: 271.4 g/mol
InChI Key: RGLYKWWBQGJZGM-KHTANFMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of diethylstilbestrol-d3 involves the synthesis of diethylstilbestrol followed by the incorporation of deuterium atoms. One method for synthesizing diethylstilbestrol involves the reaction of 4,4’-dihydroxybenzophenone with ethyl magnesium bromide, followed by dehydration to form the desired product . The deuterated form can be prepared by using deuterated reagents in the synthesis process.

Chemical Reactions Analysis

Diethylstilbestrol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Diethylstilbestrol-d3 is similar to other synthetic estrogens such as estradiol-17-beta and estrone . its deuterated form provides unique advantages in research applications, particularly in studies involving metabolic pathways and pharmacokinetics. Other similar compounds include indenestrol A and indenestrol B, which are analogs and metabolites of diethylstilbestrol .

Properties

Molecular Formula

C18H20O2

Molecular Weight

271.4 g/mol

IUPAC Name

4-[(E)-6,6,6-trideuterio-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol

InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i1D3

InChI Key

RGLYKWWBQGJZGM-KHTANFMUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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